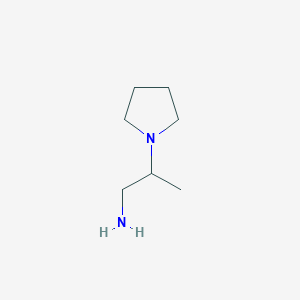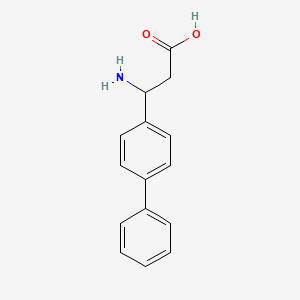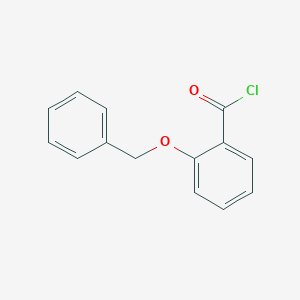
2-吡咯烷-1-基-丙胺
描述
2-Pyrrolidin-1-yl-propylamine is a chemical compound that is structurally related to pyrrolidine derivatives. Pyrrolidine is a five-membered lactam (a cyclic amide), which is a key structural motif in many pharmaceuticals and organic compounds. The presence of the propylamine group suggests that this compound could be involved in various chemical reactions and may have applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the synthesis of substituted pyrrolidine derivatives has been reported through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones with high yields . Additionally, the reaction of 4-methyl-pyrrolidin-2-ones with n-propylamine has been used to prepare 5-propylimino-pyrrolidin-2-ones, showcasing a method that could potentially be adapted for the synthesis of 2-pyrrolidin-1-yl-propylamine .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be quite diverse. For example, the stereochemistry of certain pyrrolidine derivatives has been characterized by single-crystal X-ray diffraction studies . The molecular structure is crucial as it can influence the biological activity and reactivity of the compound. The presence of the pyrrolidin-1-yl-propylamine moiety could imply a certain degree of steric hindrance and electronic effects that would affect its binding affinity to biological targets or its reactivity in chemical reactions.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions. For instance, they can undergo functional rearrangements when reacted with n-propylamine, leading to the formation of imino-lactams or pyrrolin-2-ones . Moreover, pyrrolidine derivatives can be used as ligands in coordination chemistry, forming complexes with metals such as cadmium, which can have interesting properties like luminescence or unusual spin-state transitions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the substituents attached to the core pyrrolidine ring. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is an important property that can affect the compound's solubility and biological activity . The antimicrobial activity of these derivatives has also been evaluated, showing potential as antimycobacterial agents .
科学研究应用
合成和化学反应
- 2-吡咯烷-1-基-丙胺参与各种化合物的合成。例如,它与氯化吡咯烷-2-酮的反应导致形成 5-丙基亚氨基-吡咯烷-2-酮或 3-吡咯啉-2-酮,展示了一种涉及消除、取代和双键转移的功能重排方法 (Danieli 等人,2004).
- 它已在生物碱肌红蛋白的过氧化作用后被分离出来,表明它在生物系统中的形成及其在人类食物和生物基质中的潜在意义 (Zwickenpflug 等人,2016).
药理学和生物医学研究
- 2-吡咯烷-1-基-丙胺衍生物已因其药理特性而被研究。例如,某些 1-取代的吡咯烷-2-酮和吡咯烷衍生物显示出抗心律失常和抗高血压作用,可能是由于它们的α-肾上腺素能阻断特性 (Malawska 等人,2002).
- 它已被用于合成具有作为脱氧核糖核酸 I (DNase I) 抑制剂潜力的化合物,这可能有助于发现用于治疗应用的新型活性抑制剂 (Ilić 等人,2021).
材料科学和工业应用
- 在材料科学中,其衍生物因其亲电特性而被研究。例如,已经探索了二茂铁离子与含胺化合物(如 2-吡咯烷-1-基-丙胺)之间的均相电子转移反应,这与理解材料化学中的催化过程有关 (Torriero 等人,2013).
其他应用
- 在合成有机化学领域,2-吡咯烷-1-基-丙胺用于各种合成反应,例如 3-(吡咯烷-1-基)哌啶的合成,表明其在药物化学中的重要性 (Smaliy 等人,2011).
安全和危害
未来方向
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, the resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
属性
IUPAC Name |
2-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHQLUWDOMXRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453307 | |
| Record name | 2-Pyrrolidin-1-yl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50998-07-7 | |
| Record name | 2-Pyrrolidin-1-yl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions using tritium nuclear magnetic resonance (3H NMR) to analyze Bepridil. How does this technique help in understanding the structure of 2-Pyrrolidin-1-yl-propylamine derivatives?
A1: Tritium (3H) NMR is a powerful tool for analyzing the structure and properties of molecules, especially those containing isotopes like tritium. In the case of Bepridil, which contains a 2-Pyrrolidin-1-yl-propylamine core, researchers used 3H NMR to analyze the different possible diastereoisomers formed when tritium was introduced into the pyrrolidine ring []. By analyzing the distinct signals produced by tritium in different chemical environments, researchers could identify and quantify the various isomers present. This information helps in understanding the stereochemistry and potential biological activity of Bepridil and related compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)



